Cas no 86120-46-9 (4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol)

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol structure
86120-46-9 structure
商品名:4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol
CAS番号:86120-46-9
MF:C10H20O2Si
メガワット:200.35010433197
MDL:MFCD29042410
CID:1844911
PubChem ID:5461845

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol 化学的及び物理的性質

名前と識別子

    • 2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(TERT-BUTYLDIMETHYLSILYLOXY)BUT-2-YN-1-OL
    • 4-[tert-butyl(dimethyl)silyl]oxybut-2-yn-1-ol
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butyn-1-ol (ACI)
    • 2-Butyne-1,4-diol mono(tert-butyldimethylsilyl) ether
    • 4-(tert-Butyldimethylsilanyloxy)but-2-yn-1-ol
    • 4-[(tert-Butyl)dimethylsiloxy]-2-butyn-1-ol
    • 4-[(tert-Butyldimethylsilyl)oxy]-2-butyn-1-ol
    • 4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol
    • MDL: MFCD29042410
    • インチ: 1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,8-9H2,1-5H3
    • InChIKey: TVWVWXDQNWGYJZ-UHFFFAOYSA-N
    • ほほえんだ: OCC#CCO[Si](C(C)(C)C)(C)C

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B704025-10mg
4-[(tert-butyldimethylsilyl)oxy]but-2-yn-1-ol
86120-46-9
10mg
$ 50.00 2022-06-06
TRC
B704025-100mg
4-[(tert-butyldimethylsilyl)oxy]but-2-yn-1-ol
86120-46-9
100mg
$ 230.00 2022-06-06
1PlusChem
1P0036SU-50mg
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
50mg
$220.00 2024-04-21
abcr
AB481135-1g
4-((t-Butyldimethylsilyl)oxy)but-2-yn-1-ol; .
86120-46-9
1g
€887.50 2025-02-15
A2B Chem LLC
AB47982-100mg
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
100mg
$244.00 2024-04-19
1PlusChem
1P0036SU-250mg
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
250mg
$400.00 2024-04-21
1PlusChem
1P0036SU-500mg
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
500mg
$614.00 2024-04-21
abcr
AB481135-250mg
4-((t-Butyldimethylsilyl)oxy)but-2-yn-1-ol; .
86120-46-9
250mg
€475.00 2025-02-15
Ambeed
A817198-250mg
4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol
86120-46-9 95%
250mg
$157.0 2024-08-02
A2B Chem LLC
AB47982-50mg
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
50mg
$175.00 2024-04-19

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
Development of Intravascular Contrast Agents for MRI Using Gadolinium Chelates
Kittigowittana, Krisada; et al, ChemMedChem, 2011, 6(5), 781-787

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Iodine Solvents: Diethyl ether
3.1 Reagents: Methyllithium ;  15 min, -30 °C
3.2 Reagents: tert-Butyllithium ;  90 min, -90 °C
3.3 2 h, -90 °C
リファレンス
On the construction of 2-substituted 1,4-diacetoxybutadiene moiety: application to the synthesis of (±)-caulerpenyne
Commeiras, Laurent; et al, Tetrahedron Letters, 2003, 44(11), 2311-2314

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, rt
リファレンス
Reactivity pattern of bis(propargyloxy)disulfides: tandem rearrangements and cyclizations
Braverman, Samuel; et al, Synthesis, 2011, (11), 1741-1750

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
リファレンス
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Diethyl ether
2.1 Reagents: Methyllithium ;  15 min, -30 °C
2.2 Reagents: tert-Butyllithium ;  90 min, -90 °C
2.3 2 h, -90 °C
リファレンス
On the construction of 2-substituted 1,4-diacetoxybutadiene moiety: application to the synthesis of (±)-caulerpenyne
Commeiras, Laurent; et al, Tetrahedron Letters, 2003, 44(11), 2311-2314

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water ;  0 °C
リファレンス
Influence of the Acetylenic Substituent on the Intramolecular Carbolithiation of Alkynes
Girard, Anne-Lise; et al, European Journal of Organic Chemistry, 2012, 2012(15), 2895-2905

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile Solvents: Benzene ;  reflux
2.1 Reagents: Imidazole Solvents: Dimethylformamide
3.1 Reagents: Iodine Solvents: Diethyl ether
4.1 Reagents: Methyllithium ;  15 min, -30 °C
4.2 Reagents: tert-Butyllithium ;  90 min, -90 °C
4.3 2 h, -90 °C
リファレンス
On the construction of 2-substituted 1,4-diacetoxybutadiene moiety: application to the synthesis of (±)-caulerpenyne
Commeiras, Laurent; et al, Tetrahedron Letters, 2003, 44(11), 2311-2314

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → rt
リファレンス
Function-Oriented and Modular (+/-)-cis-Pseudoguaianolide Synthesis: Discovery of New Nrf2 Activators and NF-κB Inhibitors
Emmetiere, Fabien; et al, Chemistry - A European Journal, 2021, 27(17), 5564-5571

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Selective deprotection of triethylsilyl group in the presence of tert-butyldimethylsilyl group with MCM-41/MeOH heterogeneous system
Itoh, Akichika; et al, Synlett, 1999, (3), 357-359

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C → rt; 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Allenes Employing the Self-Assembling 6-DPPon System
Koepfer, Alexander; et al, Angewandte Chemie, 2015, 54(23), 6913-6917

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt; overnight, rt
2.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
リファレンス
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran
リファレンス
Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class
Pollex, Annett, 2006, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
2.2 -78 °C; overnight, -78 °C → rt
2.3 Reagents: Water ;  0 °C
リファレンス
Influence of the Acetylenic Substituent on the Intramolecular Carbolithiation of Alkynes
Girard, Anne-Lise; et al, European Journal of Organic Chemistry, 2012, 2012(15), 2895-2905

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Methyllithium ;  15 min, -30 °C
1.2 Reagents: tert-Butyllithium ;  90 min, -90 °C
1.3 2 h, -90 °C
リファレンス
On the construction of 2-substituted 1,4-diacetoxybutadiene moiety: application to the synthesis of (±)-caulerpenyne
Commeiras, Laurent; et al, Tetrahedron Letters, 2003, 44(11), 2311-2314

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Imidazole ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
2.2 -78 °C → rt; 16 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Allenes Employing the Self-Assembling 6-DPPon System
Koepfer, Alexander; et al, Angewandte Chemie, 2015, 54(23), 6913-6917

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol Raw materials

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:86120-46-9)4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol
A1182461
清らかである:99%
はかる:1g
価格 ($):381.0